molecular formula C3H9N B3044110 Trimethyl-d9-amine CAS No. 13960-80-0

Trimethyl-d9-amine

Cat. No.: B3044110
CAS No.: 13960-80-0
M. Wt: 68.17 g/mol
InChI Key: GETQZCLCWQTVFV-GQALSZNTSA-N
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Description

Trimethyl-d9-amine is a deuterated form of trimethylamine, where all nine hydrogen atoms are replaced with deuterium. Its chemical formula is (CD3)3N, and it is often used in scientific research due to its unique isotopic properties. This compound is a colorless gas with a strong fishy odor, similar to its non-deuterated counterpart, trimethylamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl-d9-amine can be synthesized by the reaction of deuterated methanol (CD3OD) with ammonia (NH3) in the presence of a catalyst. The reaction proceeds as follows: [ 3 \text{CD}_3\text{OD} + \text{NH}_3 \rightarrow (\text{CD}_3)_3\text{N} + 3 \text{H}_2\text{O} ] This method ensures the incorporation of deuterium into the methyl groups, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of deuterated methanol and ammonia in the presence of a suitable catalyst facilitates the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-d9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl-d9-amine is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Mechanism of Action

Trimethyl-d9-amine exerts its effects primarily through its interaction with biological molecules. It acts as a weak base and can form salts with acids. In metabolic studies, it is used to trace the pathways of trimethylamine metabolism, providing insights into the role of trimethylamine in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl-d9-amine is unique due to its deuterium labeling, which makes it valuable in isotopic studies. This isotopic substitution allows for the tracking of the compound in various chemical and biological processes, providing detailed insights that are not possible with non-deuterated compounds .

Biological Activity

Trimethyl-d9-amine, also known as deuterated trimethylamine, is a compound that has garnered interest due to its biological activity and metabolic pathways. It is primarily recognized for its role in the formation of trimethylamine-N-oxide (TMAO), a metabolite associated with cardiovascular diseases and other health conditions. This article explores the biological activity of this compound, focusing on its metabolic processes, implications in health, and relevant research findings.

Metabolism and Biological Role

Metabolic Pathways
this compound is metabolized by gut microbiota into trimethylamine (TMA), which is subsequently oxidized to TMAO by flavin-containing monooxygenases (FMOs), particularly FMO3. Research indicates that FMO3 exhibits significantly higher activity compared to other FMOs, leading to increased levels of TMAO in circulation when FMO3 is overexpressed . The metabolism of this compound can be illustrated as follows:

  • This compound → Trimethylamine (TMA)
  • TMA → Trimethylamine-N-oxide (TMAO)

Biological Implications
TMAO has been linked to various health issues, particularly cardiovascular diseases. Elevated levels of TMAO are associated with atherosclerosis and other cardiovascular risks. Studies have shown that dietary intake of choline and carnitine can increase TMAO production, thereby enhancing the risk of heart disease .

Case Studies and Research Findings

Case Study 1: Impact on Atherosclerosis
A study investigated the effects of inhibiting TMA production from gut microbiota on diet-induced atherosclerosis. The use of 3,3-dimethyl-1-butanol (DMB) was shown to effectively reduce TMA levels and consequently lower TMAO levels in mice fed a high-choline diet. This reduction correlated with decreased macrophage foam cell formation and atherosclerotic lesion development .

Case Study 2: Gender Differences in Metabolism
Research has highlighted gender differences in the expression of FMO3, which affects TMAO production. In male mice, FMO3 expression is significantly lower than in females due to androgen regulation. This difference may explain the higher susceptibility of males to cardiovascular diseases compared to females .

Data Tables

Study Findings Implications
Study 1DMB reduced TMA production from gut microbiotaSuggests potential therapeutic approach for reducing cardiovascular risk
Study 2Male mice exhibit lower FMO3 expression than femalesIndicates gender-specific metabolic responses affecting disease susceptibility

Properties

IUPAC Name

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-4(2)3/h1-3H3/i1D3,2D3,3D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETQZCLCWQTVFV-GQALSZNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

68.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13960-80-0
Record name 13960-80-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A process for producing 4-chloro-2-butenyl trimethyl ammonium or phosphonium chloride which comprises reacting 3,4-dichlorobutene-1 with trimethyl amine or trimethyl phosphine, in a molar ratio of trimethyl amine or phosphine to 3,4-dichlorobutene-1 of about 2:1 to about 0.5:1 in a solvent at a temperature of from about 0°C to about 50°C, for a period of time sufficient to yield the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethyl-d9-amine
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Trimethyl-d9-amine
Reactant of Route 3
Trimethyl-d9-amine
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Trimethyl-d9-amine
Reactant of Route 5
Trimethyl-d9-amine
Reactant of Route 6
Trimethyl-d9-amine

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